(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone
Description
This compound is a pyrazole-based derivative characterized by a 2-chloro-6-fluorobenzyloxy substituent on the phenyl ring and a 4-nitrophenyl methanone group. Its structure combines electron-withdrawing groups (nitro, chloro, fluoro) with a pyrazole core, which is known for pharmacological relevance in antitumor, anti-inflammatory, and antimicrobial applications .
Properties
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O4/c24-20-5-2-6-21(25)19(20)14-32-18-4-1-3-16(13-18)22-11-12-27(26-22)23(29)15-7-9-17(10-8-15)28(30)31/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHQPTUEQMSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone, also referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 357.79 g/mol
- CAS Number : 477711-65-2
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
Biological Activity
1. Antioxidant Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant activity. Molecular docking simulations indicated that (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in vitro. Research indicates that it inhibits the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators .
3. Anticancer Activity
Preliminary studies suggest that this pyrazole derivative may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in various cancer cell types by activating caspase pathways. The compound's ability to target specific molecular pathways involved in tumor growth presents potential therapeutic applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant potential of various pyrazole derivatives, (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone exhibited an IC50 value comparable to standard antioxidants such as ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This highlights its potential role as an anti-inflammatory agent in therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrazole and benzoyl derivatives. Key comparisons include:
| Compound Name | Core Structure | Substituents | Bioactivity Highlights | Reference |
|---|---|---|---|---|
| Target Compound | Pyrazole | 2-Cl-6-F-benzyloxy, 4-NO₂-phenyl | Under investigation (hypothetical) | - |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | Pyrrole | 2-Cl-6-F-phenyl, 4-Cl-phenyl | Antifungal, moderate cytotoxicity | |
| 2-[5-(4-Methoxyphenyl)-3-phenylpyrazoline]-6-methylbenzothiazole | Pyrazoline | 4-OCH₃-phenyl, benzothiazole | Antitumor, antidepressant | |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde | Pyrazole | 3-Cl-C₆H₄-S-, CF₃, CHO | Herbicidal, enzyme inhibition |
Key Observations :
- Pyrazole vs. Pyrrole Cores: The target compound’s pyrazole ring (vs.
- Substituent Impact : The 4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4-chlorophenyl in or methoxy in , which may alter binding affinities in enzymatic targets.
- Bioactivity Trends : Pyrazoline derivatives with methoxy groups (e.g., ) exhibit antitumor activity, suggesting that the target compound’s benzyloxy group could similarly modulate kinase or tubulin interactions.
Pharmacokinetic and Physicochemical Properties
- Solubility : The nitro group may reduce aqueous solubility relative to sulfanyl or methylcarbaldehyde analogs (e.g., ), necessitating formulation optimization.
Q & A
Q. How should researchers align studies of this compound with broader theoretical frameworks (e.g., enzyme kinetics, receptor theory)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
